molecular formula C6H9NO2S2 B1420196 N-(thiophen-3-ylmethyl)methanesulfonamide CAS No. 1207045-44-0

N-(thiophen-3-ylmethyl)methanesulfonamide

Cat. No.: B1420196
CAS No.: 1207045-44-0
M. Wt: 191.3 g/mol
InChI Key: ZYXPWCHAUMABDJ-UHFFFAOYSA-N
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Description

N-(Thiophen-3-ylmethyl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide group (-SO₂NH₂) attached to a thiophen-3-ylmethyl substituent. Thiophene, a sulfur-containing aromatic heterocycle, contributes unique electronic properties due to its electron-rich π-system.

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S2/c1-11(8,9)7-4-6-2-3-10-5-6/h2-3,5,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXPWCHAUMABDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution and Sulfonylation

Step 1: Formation of Thiophen-3-ylmethylamine

  • Starting Material: Thiophen-3-ylmethyl halide (e.g., bromide or chloride)
  • Reaction Conditions: Nucleophilic substitution with ammonia or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Typical Procedure:
    • Dissolve thiophen-3-ylmethyl halide in DMSO
    • Add excess ammonia or amine under inert atmosphere
    • Stir at room temperature or slightly elevated temperature (~50°C) for several hours
    • Isolate the amine via extraction and purification

Step 2: Sulfonylation to form N-(thiophen-3-ylmethyl)methanesulfonamide

  • Reagents: Methanesulfonyl chloride (MsCl) and a base such as triethylamine (TEA) or pyridine
  • Reaction Conditions:
    • Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
    • Cool the mixture to 0°C to control exothermic reaction
    • Add methanesulfonyl chloride dropwise with stirring
    • Allow the mixture to warm to room temperature and stir for several hours
    • Quench with water, extract, and purify

Research Findings:
Recent studies indicate that controlling the temperature during sulfonylation minimizes by-products. The use of pyridine as both solvent and base enhances yield and simplifies purification.

Alternative Route: Direct Sulfonation of Thiophen-3-ylmethylamine

  • In some cases, direct sulfonation of thiophen-3-ylmethylamine with methanesulfonyl fluoride (MsF) or chlorides can be employed under mild conditions, often in the presence of catalytic bases or phase-transfer catalysts. However, this route is less common due to potential over-sulfonation.

Data Table: Summary of Preparation Conditions

Step Reagents Solvent Temperature Duration Notes
1. Formation of thiophen-3-ylmethylamine Thiophen-3-ylmethyl halide + NH3 DMSO Room temp to 50°C 4-12 hours Excess ammonia improves yield
2. Sulfonylation Methanesulfonyl chloride + base (TEA or pyridine) DCM or THF 0°C to room temp 2-6 hours Controlled addition to manage exotherm
Purification Column chromatography or recrystallization - - - Ensures high purity

Research Findings and Optimization

Recent literature emphasizes the importance of:

A study on related sulfonamide synthesis reported yields exceeding 85% when these conditions are optimized, highlighting the importance of precise reaction control.

Notes on Analytical Confirmation

Post-synthesis, the compound's structure and purity are confirmed via:

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(thiophen-3-ylmethyl)methanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (e.g., amines, alcohols); reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(thiophen-3-ylmethyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its sulfonamide group is known for its ability to inhibit enzymes, making it a candidate for the development of enzyme inhibitors.

Industry

The compound is also investigated for its use in the production of advanced materials, such as conductive polymers and organic semiconductors, due to the electronic properties of the thiophene ring.

Mechanism of Action

The mechanism by which N-(thiophen-3-ylmethyl)methanesulfonamide exerts its effects is primarily through its interaction with biological targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt various biochemical pathways, making it useful in drug design.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(thiophen-3-ylmethyl)methanesulfonamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
This compound C₆H₉NO₂S₂ 215.28 Not reported Thiophene ring, methanesulfonamide
N-(4-(Aminomethyl)phenyl)methanesulfonamide HCl C₈H₁₃ClN₂O₂S 236.72 255–257 Phenyl ring, aminomethyl substituent
Dronedarone hydrochloride C₃₁H₄₄ClN₃O₂S 593.23 Not reported Benzofuran core, methanesulfonamide
N-(2-(3-Hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide C₁₃H₁₂N₂O₆S 332.31 Not reported Nitrophenyl, hydroxyphenoxy substituent
2-(4-Methylphenylimino)-N-(2-Chlorophenyl)thiophene-3-carboxamide C₁₉H₁₆ClN₃OS 381.87 Not reported Thiophene-carboxamide, chlorophenyl

Key Observations :

  • Heterocyclic Influence : Thiophene-based sulfonamides (e.g., the target compound) exhibit distinct electronic properties compared to phenyl or benzofuran analogs (e.g., dronedarone) due to sulfur’s polarizability and aromaticity differences .
  • The thiophen-3-ylmethyl group may confer metabolic stability compared to aliphatic chains .

Computational and Spectroscopic Insights

  • S-N Bond Characteristics : Studies on N-(trimethylsilyl)methanesulfonamide reveal S-N bond distances (1.65–1.68 Å) intermediate between single and double bonds, indicating partial π-bonding. Similar bonding likely occurs in the target compound, affecting conformational flexibility .
  • Vibrational Spectroscopy : Methanesulfonamide derivatives show characteristic S=O stretching vibrations near 1150–1300 cm⁻¹, useful for structural validation .

Biological Activity

N-(thiophen-3-ylmethyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which contributes to its electronic properties and biological interactions. The sulfonamide group is known for its ability to form hydrogen bonds and engage in electrostatic interactions with various biological targets, enhancing the compound's efficacy against specific diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide moiety is believed to inhibit certain enzymes by mimicking substrate structures or binding to active sites, thereby modulating cellular signaling pathways.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. A study demonstrated that these compounds can disrupt microtubule formation, leading to mitotic arrest in cancer cells. The cytotoxicity was evaluated across various cancer cell lines, yielding IC50 values ranging from 5 to 10 nM against drug-resistant variants .

Key Findings:

  • Cytotoxicity: Effective against multiple cancer cell lines.
  • Mechanism: Disruption of microtubule dynamics.
  • In Vivo Efficacy: Significant tumor size reduction observed in xenograft models.

Antimicrobial Activity

Thiophene derivatives have shown promising antimicrobial properties. Studies suggest that this compound can inhibit bacterial growth through interference with bacterial metabolic pathways or by disrupting cell wall synthesis .

Structure-Activity Relationships (SAR)

The effectiveness of this compound is influenced by its structural components. Modifications in the functional groups can significantly alter its biological activity:

Substituent PositionEffect on Activity
2,4,6-trimethoxyEnhanced potency
Nitro groupReduced activity
Amino groupIncreased solubility and potency

The presence of specific functional groups has been correlated with enhanced cytotoxicity and improved solubility, making them favorable for drug development .

Case Studies

  • El Ghalia Hadaji et al. (2017) : This study utilized quantitative structure–activity relationship (QSAR) analysis to identify key molecular descriptors affecting anticancer activity. The findings highlighted the importance of electronic and steric factors in enhancing biological efficacy .
  • Xenograft Studies : In vivo studies demonstrated significant tumor size reduction when treated with derivatives of this compound, confirming their potential as therapeutic agents against cancer .
  • Mechanistic Studies : Research indicated that compounds could induce apoptosis through caspase activation and tubulin depolymerization, providing insights into their mechanisms of action against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(thiophen-3-ylmethyl)methanesulfonamide, and what methodological considerations are critical for achieving high purity?

  • Synthesis Steps :

  • Step 1 : React methanesulfonyl chloride with thiophen-3-ylmethylamine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Step 2 : Purify the crude product via recrystallization (using solvents like ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the compound in >95% purity .
    • Key Considerations :
  • Control reaction temperature (0–5°C) to minimize side reactions like over-sulfonation .
  • Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .

Q. How is the molecular structure of this compound characterized, and what techniques are employed?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the thiophene ring (δ 6.8–7.2 ppm for aromatic protons) and sulfonamide group (δ 3.1 ppm for CH2_2SO2_2) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (177.2 g/mol) with [M+H]+^+ peak at m/z 178.1 .
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and conformations .

Q. What are the common chemical reactions involving this compound, and how are they optimized?

  • Reactions :

  • Oxidation : Treat with m-CPBA to form sulfoxides; monitor reaction progress via TLC (Rf shift from 0.5 to 0.3) .
  • Nucleophilic Substitution : Replace the methanesulfonamide group with amines using KOtBu in DMF at 80°C .
    • Optimization : Use catalytic amounts of iodine to enhance reaction rates in substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

  • Analysis :

  • Variable Yields (50–85%) : Often linked to impurities in thiophen-3-ylmethylamine or incomplete sulfonylation. Validate starting material purity via GC-MS .
  • Scale-Dependent Efficiency : Bench-scale reactions (1–10 g) may underperform due to heat transfer issues; optimize using flow chemistry for larger batches .
    • Mitigation :
  • Employ in situ FTIR to monitor sulfonyl chloride consumption during synthesis .

Q. What advanced computational methods are used to predict the reactivity of this compound in biological systems?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate binding affinity to enzyme targets (e.g., carbonic anhydrase) using AMBER force fields .
    • Validation :
  • Cross-reference computational results with experimental IC50_{50} values from enzyme inhibition assays .

Q. How do structural modifications of this compound impact its biological activity, and what experimental designs validate these effects?

  • Modifications :

  • Thiophene Ring Substitution : Replace 3-thiophene with 2-thiophene to study steric effects on receptor binding .
  • Sulfonamide Alkylation : Introduce ethyl or propyl groups to assess solubility changes (logP shift from 1.2 to 2.5) .
    • Experimental Design :
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(thiophen-3-ylmethyl)methanesulfonamide
Reactant of Route 2
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N-(thiophen-3-ylmethyl)methanesulfonamide

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